This compound is classified as a pyrazole carboxylic acid. Its molecular formula is with a molecular weight of 271.2 g/mol. The structure features a trifluoromethyl group, which is significant for its chemical reactivity and biological activity, and a pyridine ring that contributes to its pharmacological properties .
The synthesis of 1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. While specific methods can vary, common approaches include:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity.
The molecular structure of 1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be represented as follows:
The SMILES notation for this compound is C(c1cccnc1)n1c(cc(C(F)(F)F)n1)C(O)=O
, which illustrates its structural components in a linear format .
This compound participates in various chemical reactions due to its functional groups:
Potential mechanisms may include:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7